1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-6-2-1-3-7(4-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFHGWGYSJFRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C=C(C(=N2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds, including 1-(3-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, possess significant antibacterial properties. A study demonstrated that these compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics like ciprofloxacin .
Anticancer Potential
Several studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds similar to 1-(3-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine have been evaluated for their cytotoxic effects on various cancer cell lines. These studies often involve in vitro assays to assess cell viability and apoptosis induction .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. In vivo studies using animal models revealed that it can significantly reduce inflammation markers and improve conditions associated with chronic inflammatory diseases .
Case Study 1: Antibacterial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of 1-(3-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine and tested their antibacterial efficacy against common pathogens. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another significant study focused on the anticancer effects of this compound. Researchers utilized a variety of cancer cell lines to evaluate the cytotoxic effects of the synthesized compound. The findings revealed that it induced apoptosis in several cancer types, highlighting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Molecular Formula : C₁₁H₇FN₂O₃
- Molecular Weight : 234.19 g/mol
- Key Differences :
1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Molecular Formula : C₁₂H₈F₂N₂O₄
- Molecular Weight : 282.21 g/mol
- Key Differences: Additional fluorine at the C4 position of the phenyl ring. Purity: >90% .
Core Structure Modifications
4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (Parent Core)
- Molecular Formula : C₅H₄N₂O₄
- Molecular Weight : 156.10 g/mol
- Key Differences: Lacks the 3-fluorophenyl substituent. Safety Classified as acutely toxic (oral, Category 4) and irritant (skin/eyes) .
1-(Isoquinolin-1-yl)ethan-1-ol Derivatives
- Example: 1-(isoquinolin-1-yl)ethan-1-ol
- Molecular Formula : C₈H₁₂N₂O₂S
- Key Differences: Replacement of the pyridazine core with an isoquinoline system. Sulfur-containing substituents may confer distinct redox properties. Purity: 95% .
Physicochemical and Pharmacological Comparisons
Biological Activity
1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHFO
- Molecular Weight : 250.19 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyridazine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound's structural analogs have shown promise in cancer therapy. For example, derivatives containing the pyridazine core have been evaluated for their ability to inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116. These studies report IC values in the low micromolar range, indicating potent anticancer effects .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
-
Study on Antimicrobial Activity :
- A series of experiments were conducted to evaluate the antibacterial efficacy of pyridazine derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL for certain derivatives, showcasing their potential as antibiotic agents .
- Anticancer Efficacy :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 250.19 g/mol |
| Antimicrobial MIC | 12.5 µg/mL |
| Anticancer IC | 0.36 µM (CDK2), 1.8 µM (CDK9) |
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves condensation reactions between fluorinated phenyl precursors and pyridazine intermediates. For example, similar pyridazine derivatives are synthesized via cyclization of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions . Optimization strategies include:
- Catalyst selection : Palladium or copper catalysts improve cyclization efficiency (e.g., used in analogous heterocyclic syntheses) .
- Solvent effects : Polar aprotic solvents like DMF enhance reaction rates .
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions .
- Purity monitoring : Use HPLC or LCMS to track intermediate purity and adjust stoichiometry .
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms fluorophenyl integration (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1] ion matching theoretical mass) .
- HPLC : Quantifies purity (>95% recommended for biological assays) .
- X-ray crystallography : Resolves tautomeric forms of the dihydropyridazine ring .
Q. How can researchers determine key physicochemical properties such as solubility, logP, and pKa?
Methodological Answer:
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) .
- logP (lipophilicity) : Use reverse-phase HPLC with a calibrated C18 column .
- pKa : Conduct potentiometric titration with automated titrators (e.g., Sirius T3) to assess ionizable groups (hydroxy and carboxylic acid) .
Advanced Research Questions
Q. What in vitro or in vivo models are suitable for evaluating the pharmacokinetic profile and metabolic stability of this compound?
Methodological Answer:
- In vitro metabolic stability : Use liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess free fraction .
- In vivo PK : Administer via IV/oral routes in rodents; collect plasma samples for LC-MS/MS analysis of AUC and bioavailability .
Q. How should researchers design experiments to resolve discrepancies in reported toxicity data for pyridazine derivatives?
Methodological Answer:
- Cross-species toxicity assays : Compare rodent and human cell lines (e.g., HepG2) to identify species-specific effects .
- Mechanistic studies : Use transcriptomics/proteomics to pinpoint pathways affected by contradictory results (e.g., oxidative stress vs. mitochondrial dysfunction) .
- Dose-response validation : Replicate studies with standardized protocols (e.g., OECD guidelines) to minimize variability in LD50/NOAEL values .
Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase) using AutoDock Vina; validate with mutagenesis studies .
- QSAR modeling : Train models on pyridazine derivatives to predict logD, solubility, or toxicity .
- DFT calculations : Analyze electron density maps to assess tautomeric stability or fluorophenyl ring effects on acidity .
Q. How can stability under physiological conditions be assessed to inform formulation development?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 3–9) .
- Degradant identification : Use LC-HRMS to characterize byproducts (e.g., decarboxylation or ring-opening products) .
- Excipient compatibility : Screen with common stabilizers (e.g., cyclodextrins) via differential scanning calorimetry (DSC) .
Data Contradiction Analysis
Q. How should conflicting data on mutagenicity or carcinogenicity (e.g., IARC vs. ACGIH classifications) be addressed?
Methodological Answer:
- Replicate assays : Perform Ames tests (OECD 471) and micronucleus assays (OECD 487) in parallel .
- Dose-range refinement : Test concentrations spanning reported thresholds to identify nonlinear responses .
- Epigenetic profiling : Assess DNA methylation/histone modifications to clarify mechanisms absent in prior studies .
Q. What strategies mitigate discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Cell-line panels : Screen across diverse cancer (NCI-60) and microbial strains to identify selectivity patterns .
- Target deconvolution : Use CRISPR-Cas9 libraries or chemical proteomics to map off-target interactions .
- Pharmacophore modeling : Compare structural features with known actives to rationalize activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
